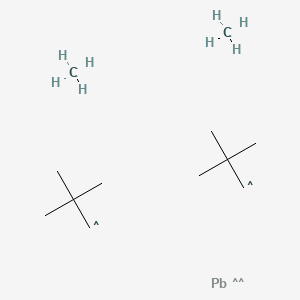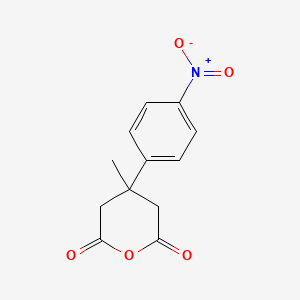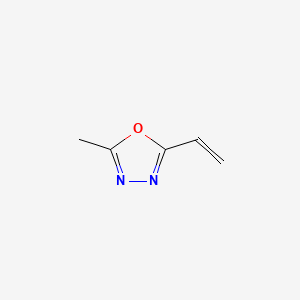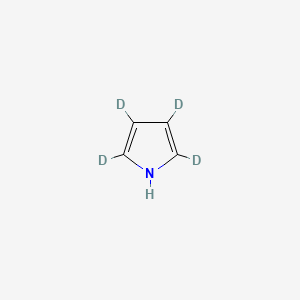
Pyrrole-2,3,4,5-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrole-2,3,4,5-d4 is a deuterated derivative of pyrrole, a five-membered nitrogen-containing heterocyclic aromatic compound. The deuterium atoms replace the hydrogen atoms at positions 2, 3, 4, and 5 of the pyrrole ring. This isotopic labeling is often used in various scientific studies to trace reaction pathways and mechanisms due to the unique properties of deuterium.
Mechanism of Action
Target of Action
Pyrrole-2,3,4,5-d4 is a derivative of pyrrole, a nitrogen-containing heterocyclic compound . Pyrrole derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Pyrrole derivatives are known to interact with their targets in various ways, leading to different biological activities . For instance, some pyrrole derivatives have shown more activity on kinase inhibition . The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Pyrrole derivatives are involved in various biochemical pathways due to their diverse biological activities . They can affect multiple pathways and have downstream effects that contribute to their overall biological activity.
Result of Action
Given the biological activities of pyrrole derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels
Biochemical Analysis
Biochemical Properties
Pyrrole-2,3,4,5-d4, like other pyrrole derivatives, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrrole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Pyrrole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrole-2,3,4,5-d4 typically involves the deuteration of pyrrole. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas (D2) and a suitable catalyst to facilitate the exchange reaction. The reaction conditions are optimized to achieve high yields and purity of the deuterated product.
Chemical Reactions Analysis
Types of Reactions: Pyrrole-2,3,4,5-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form pyrrole-2,3,4,5-tetraone under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the deuterium atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of deuterium gas.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) are used under controlled conditions.
Major Products:
Oxidation: Pyrrole-2,3,4,5-tetraone.
Reduction: Dihydropyrrole derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
Pyrrole-2,3,4,5-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of pyrrole derivatives in biological systems.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the synthesis of advanced materials, including conductive polymers and organic semiconductors.
Comparison with Similar Compounds
Pyrrole-2,3,4,5-d4 can be compared with other deuterated and non-deuterated pyrrole derivatives:
Pyrrole: The non-deuterated form, which is more commonly used but lacks the unique tracing capabilities of the deuterated version.
Pyrrole-2,5-d2: A partially deuterated derivative with deuterium atoms at positions 2 and 5.
Thiophene: A sulfur analog of pyrrole, which exhibits different chemical reactivity due to the presence of sulfur instead of nitrogen.
Uniqueness: this compound is unique due to its complete deuteration, which provides distinct advantages in tracing studies and the development of deuterated drugs. Its isotopic labeling allows for precise tracking and analysis in various scientific applications.
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-1H-pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAESVJOAVNADME-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(NC(=C1[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
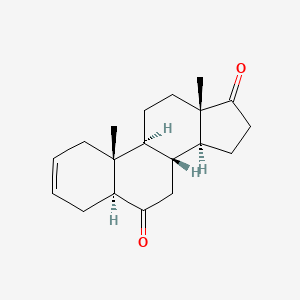
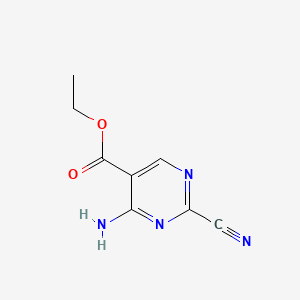
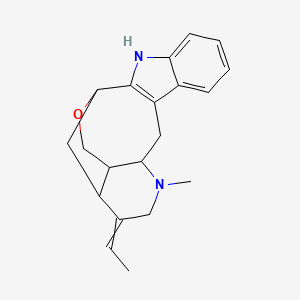
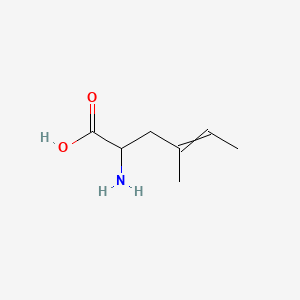
![[(2R,3R,4R,5R,6S)-5-acetamido-4,6-dimethoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579719.png)
![N,N-dimethyl-1-[(1S,2R)-2-methyl-5-propan-2-ylidenecyclopentyl]methanamine](/img/structure/B579720.png)
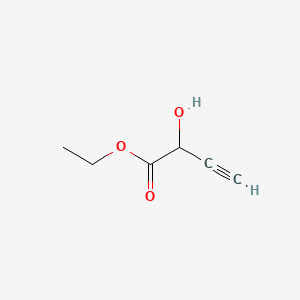
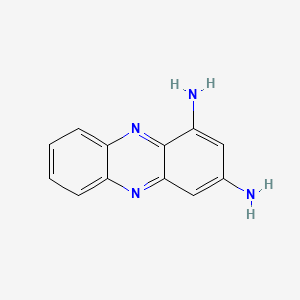
![3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B579723.png)
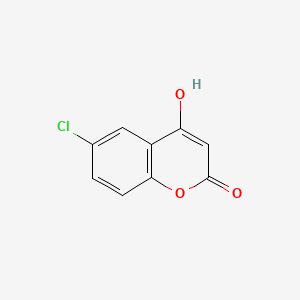
![2H-Imidazo[4,5-h]quinoline](/img/structure/B579729.png)
